LYG-202
LYG-202
LYG-202 is a synthetic flavonoid with anticancer and anti-angiogenic activities. It inhibits proliferation of HepG2, MCF-7, HeLa, BGC-823, MDA-MB-435, and HCT116 cancer cells in vitro (IC50s = 4.74-27.70 μM) via induction of apoptosis and dissipation of the mitochondrial membrane potential. LYG-202 reduces tumor growth in S180 sarcoma cell-inoculated mice. It also inhibits VEGF-stimulated human umbilical vein endothelial cells (HUVEC) cell migration and tube formation in vitro and decreases capillary sprouting in isolated rat aortic rings and the chicken chorioallantoic membrane (CAM) model of angiogenesis.
Brand Name:
Vulcanchem
CAS No.:
1175077-25-4
VCID:
VC0163289
InChI:
InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3
SMILES:
CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC
Molecular Formula:
C25H30N2O5
Molecular Weight:
438.524
LYG-202
CAS No.: 1175077-25-4
Reference Standards
VCID: VC0163289
Molecular Formula: C25H30N2O5
Molecular Weight: 438.524
CAS No. | 1175077-25-4 |
---|---|
Product Name | LYG-202 |
Molecular Formula | C25H30N2O5 |
Molecular Weight | 438.524 |
IUPAC Name | 5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3 |
Standard InChIKey | ICGYSEWPMDWBIL-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC |
Description | LYG-202 is a synthetic flavonoid with anticancer and anti-angiogenic activities. It inhibits proliferation of HepG2, MCF-7, HeLa, BGC-823, MDA-MB-435, and HCT116 cancer cells in vitro (IC50s = 4.74-27.70 μM) via induction of apoptosis and dissipation of the mitochondrial membrane potential. LYG-202 reduces tumor growth in S180 sarcoma cell-inoculated mice. It also inhibits VEGF-stimulated human umbilical vein endothelial cells (HUVEC) cell migration and tube formation in vitro and decreases capillary sprouting in isolated rat aortic rings and the chicken chorioallantoic membrane (CAM) model of angiogenesis. |
Synonyms | 5-hydroxy-8-methoxy-7-[4-(4-methyl-1-piperazinyl)butoxy]-2-phenyl-4H-1-benzopyran-4-one |
Reference | 1.Zeng, S.,Liu, W.,Nie, F.-f., et al. LYG-202, a new flavonoid with a piperazine substitution, shows antitumor effects in vivo and in vitro. Biochem. Biophys. Res. Commun. 385(4), 551-556 (2009). |
PubChem Compound | 44156930 |
Last Modified | Nov 12 2021 |
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